2-[4-[(8-fluoro-2-quinolinyl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol
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Overview
Description
2-[4-[(8-fluoro-2-quinolinyl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol, also known as FQME, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which have been shown to possess a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of 2-[4-[(8-fluoro-2-quinolinyl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. This compound has been shown to modulate the activity of the dopamine and serotonin receptors, which play important roles in regulating mood and behavior.
Biochemical and Physiological Effects:
2-[4-[(8-fluoro-2-quinolinyl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and to inhibit the growth of several bacterial and fungal strains. Additionally, 2-[4-[(8-fluoro-2-quinolinyl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[4-[(8-fluoro-2-quinolinyl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol in laboratory experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on 2-[4-[(8-fluoro-2-quinolinyl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease. Another area of interest is its antibacterial and antifungal properties, which could be useful in the development of new antibiotics. Finally, further research is needed to fully understand the mechanism of action of 2-[4-[(8-fluoro-2-quinolinyl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol and its potential therapeutic applications.
Synthesis Methods
The synthesis of 2-[4-[(8-fluoro-2-quinolinyl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol involves the reaction of 8-fluoro-2-quinolinecarboxaldehyde with 1-(4-methylbenzyl)piperazine in the presence of sodium triacetoxyborohydride. The resulting intermediate is then reduced with sodium borohydride to yield the final product.
Scientific Research Applications
2-[4-[(8-fluoro-2-quinolinyl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol has been shown to possess a variety of pharmacological properties, including anti-inflammatory, antibacterial, and antifungal activities. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-[4-[(8-fluoroquinolin-2-yl)methyl]-1-[(4-methylphenyl)methyl]piperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O/c1-18-5-7-19(8-6-18)15-28-13-12-27(17-22(28)11-14-29)16-21-10-9-20-3-2-4-23(25)24(20)26-21/h2-10,22,29H,11-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNFPYCRXWXGRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2CCO)CC3=NC4=C(C=CC=C4F)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(8-Fluoroquinolin-2-yl)methyl]-1-(4-methylbenzyl)piperazin-2-yl]ethanol |
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